molecular formula C12H11N3 B14792013 2-(Benzylideneamino)pyridin-3-amine

2-(Benzylideneamino)pyridin-3-amine

Cat. No.: B14792013
M. Wt: 197.24 g/mol
InChI Key: ANFIRNGSEMZJCI-UHFFFAOYSA-N
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Description

2-(Benzylideneamino)pyridin-3-amine is a Schiff base derivative featuring a pyridine core with an amine group at position 3 and a benzylideneimine substituent at position 2. This structure arises from the condensation of pyridin-3-amine with benzaldehyde. While direct data for this compound are absent in the provided evidence, its structural analogs and synthesis methods can be inferred from related compounds.

Schiff bases like this are pivotal in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties.

Properties

Molecular Formula

C12H11N3

Molecular Weight

197.24 g/mol

IUPAC Name

2-(benzylideneamino)pyridin-3-amine

InChI

InChI=1S/C12H11N3/c13-11-7-4-8-14-12(11)15-9-10-5-2-1-3-6-10/h1-9H,13H2

InChI Key

ANFIRNGSEMZJCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NC2=C(C=CC=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylideneamino)pyridin-3-amine typically involves the condensation of benzaldehyde with pyridin-3-amine. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2-(Benzylideneamino)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Benzylideneamino)pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Benzylideneamino)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding. Additionally, it can interact with DNA, leading to changes in gene expression and cellular function .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs of 2-(Benzylideneamino)pyridin-3-amine, highlighting differences in substituents, physical properties, and synthesis yields:

Compound Name Molecular Formula Molecular Weight Physical State Yield Key Features Reference
This compound C₁₂H₁₁N₃ 197.24 Solid (infer.) N/A Schiff base with pyridine core; potential biological activity. N/A
Dimethyl 2-(benzylideneamino)-2-methylheptanedioate C₁₇H₂₃NO₄ 305.37 Yellow oil 98% Esterified backbone; synthesized via solvent-free methods. High yield.
2-(4-((2-Nitrobenzylidene)amino)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine C₂₄H₁₈N₄O₂ 394.43 Solid 75–85% Antioxidant activity; nitro-substituted benzylidene enhances electron withdrawal.
2-(2-Bromophenoxy)pyridin-3-amine C₁₁H₉BrN₂O 265.99 White solid 91% Phenoxy substituent; synthesized via nitro reduction.
N-Phenylimidazo[1,2-a]pyridin-3-amine derivatives Varies 300–350 Powder/solid 56–87% COX-2 inhibitors; sulfonyl groups enhance selectivity.
Key Observations:
  • Substituent Effects :
    • Electron-Withdrawing Groups : Nitro (C₂ in ) and halogen (Br in ) substituents increase polarity and may enhance biological activity.
    • Bulkier Groups : Compounds like dimethyl esters () exhibit lower melting points (oily consistency) due to reduced crystallinity.
  • Synthetic Yields : Schiff base formation (e.g., ) typically achieves >75% yields, while cross-coupling reactions (e.g., Suzuki in ) yield ≤30% due to step complexity.

Spectral and Analytical Data

  • NMR : Aromatic protons in Schiff bases appear at δ 7.2–8.5 ppm (e.g., δ 7.65 ppm in ), while aliphatic esters show signals near δ 3.5–4.5 ppm ().
  • MS : Molecular ion peaks align closely with calculated masses (e.g., [M+H]⁺ = 265.0 for ).

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